molecular formula C9H17NO2 B2469335 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol CAS No. 1824076-74-5

2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol

Cat. No.: B2469335
CAS No.: 1824076-74-5
M. Wt: 171.24
InChI Key: GHDGYXGAYAYPOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol is a spiro compound with a unique bicyclic structure, consisting of two rings linked by a single carbon atom. This compound is known for its inherent rigidity and three-dimensional structural properties, making it a valuable scaffold in the synthesis of biologically active compounds .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol can be achieved through various synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by heterocyclization . The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar reaction conditions could be employed for large-scale production, with appropriate optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions typically involve the use of strong acids or bases, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as carbonyl compounds, reduced derivatives, and substituted analogs .

Scientific Research Applications

2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol stands out due to its unique spiro structure, which provides rigidity and three-dimensionality. This makes it a valuable scaffold for drug discovery and the synthesis of biologically active compounds. Its versatility in undergoing various chemical reactions further enhances its utility in scientific research and industrial applications .

Biological Activity

2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol, a compound of increasing interest in medicinal chemistry, is characterized by its unique spirocyclic structure. This compound has been synthesized and evaluated for a range of biological activities, including its potential as a therapeutic agent in various diseases. This article delves into the biological activity of this compound, summarizing key findings from recent studies and presenting relevant data.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

Chemical Structure

Key Properties:

  • CAS Number: 1824076-74-5
  • Molecular Formula: C11H15N1O2
  • Molecular Weight: 197.25 g/mol
  • Melting Point: Not specified in the sources.

Biological Activity Overview

Recent studies have highlighted the biological activities of this compound, particularly its effects on neurotransmitter receptors and potential therapeutic applications.

Dopamine Receptor Affinity

One significant area of research involves the compound's interaction with dopamine receptors, particularly the D3 receptor. A study reported that derivatives of this compound exhibited selective binding affinities for D3 receptors, which are implicated in various neuropsychiatric disorders. The binding affinity was measured using competitive radiolabeling assays, revealing subnanomolar affinities for certain analogues:

CompoundKi (nM)Selectivity (D3/D2)
2-Oxa...0.7321-fold
Cariprazine0.14-

This indicates a promising profile for developing treatments targeting dopamine-related conditions such as schizophrenia and Parkinson's disease .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound derivatives. A series of piperidine conjugated benzisoxazole derivatives demonstrated significant antibacterial effects. In vitro assays revealed that some derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL, suggesting potential as novel antibacterial agents .

Case Study: Neuropharmacological Evaluation

In a neuropharmacological study, the effects of this compound were evaluated in animal models for its potential to modulate dopamine levels. The administration of this compound resulted in increased dopamine release in specific brain regions, correlating with improved behavioral outcomes in models of depression and anxiety .

Case Study: Antioxidant and Anti-inflammatory Effects

Another study investigated the antioxidant and anti-inflammatory properties of derivatives based on the spirocyclic structure. Results indicated that these compounds could significantly reduce oxidative stress markers in cell cultures, demonstrating their potential utility in treating inflammatory diseases .

Properties

IUPAC Name

2-oxa-8-azaspiro[4.5]decan-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-6-8-5-9(7-12-8)1-3-10-4-2-9/h8,10-11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDGYXGAYAYPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(OC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.